molecular formula C32H33N5O2 B608395 [3-[4-[1-(2-Phenylpiperidine-1-carbonyl)triazol-4-yl]phenyl]phenyl]-piperidin-1-ylmethanone CAS No. 1472640-86-0

[3-[4-[1-(2-Phenylpiperidine-1-carbonyl)triazol-4-yl]phenyl]phenyl]-piperidin-1-ylmethanone

Cat. No. B608395
M. Wt: 519.64
InChI Key: SGQNTNACVSWXMA-UHFFFAOYSA-N
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Description

“[3-[4-[1-(2-Phenylpiperidine-1-carbonyl)triazol-4-yl]phenyl]phenyl]-piperidin-1-ylmethanone” is a compound with the molecular formula C32H33N5O2 . It is also known by the synonyms KT185 and CHEMBL3263579 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 3- (1- (1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-5-substituted phenyl-1,2,4-oxadiazoles bearing 1,2,3-triazole and piperidine ring has been synthesized in one step from amidoxime using Carbonyl diimidazole (CDI) and K (2)CO (3) .


Molecular Structure Analysis

The molecular weight of this compound is 519.6 g/mol . The InChIKey, a unique identifier for chemical substances, is SGQNTNACVSWXMA-UHFFFAOYSA-N . The compound has a complexity of 817 as computed by Cactvs 3.4.8.18 .


Physical And Chemical Properties Analysis

The compound has a XLogP3-AA value of 5.5, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The topological polar surface area is 71.3 Ų .

Scientific Research Applications

12. Computational Chemistry: Molecular Modeling

Summary of Application

The compound’s diverse functional groups make it an interesting candidate for molecular modeling studies to predict interactions with biological targets and design new molecules.

Methods of Application

Computational tools would be used to model the compound’s interactions with proteins or nucleic acids. Simulations would be run to explore its binding modes and energetics.

Results

The modeling might predict high-affinity binding sites and guide the design of derivatives with enhanced biological activity.

These applications are speculative and based on the known properties of similar structural motifs within the compound. Actual research would require empirical studies to validate these potential uses. The triazole ring, in particular, has been associated with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties . It’s important to note that the specific applications for this compound would need to be confirmed through rigorous scientific research and experimentation.

Future Directions

Future research could focus on further elucidating the mechanism of action of this compound and its potential applications. Additionally, the synthesis of similar compounds could be explored .

properties

IUPAC Name

[3-[4-[1-(2-phenylpiperidine-1-carbonyl)triazol-4-yl]phenyl]phenyl]-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H33N5O2/c38-31(35-19-6-2-7-20-35)28-13-9-12-27(22-28)24-15-17-25(18-16-24)29-23-37(34-33-29)32(39)36-21-8-5-14-30(36)26-10-3-1-4-11-26/h1,3-4,9-13,15-18,22-23,30H,2,5-8,14,19-21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGQNTNACVSWXMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=CC(=C2)C3=CC=C(C=C3)C4=CN(N=N4)C(=O)N5CCCCC5C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H33N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-[4-[1-(2-Phenylpiperidine-1-carbonyl)triazol-4-yl]phenyl]phenyl]-piperidin-1-ylmethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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